molecular formula C21H27N5O2 B13905726 N-(2-methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide

N-(2-methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide

Cat. No.: B13905726
M. Wt: 381.5 g/mol
InChI Key: UNQSYWFDBNXLQR-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a piperidine ring, a pyrazolopyridine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Pyrazolopyridine Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Piperidine Ring: This step may involve nucleophilic substitution or other coupling reactions.

    Introduction of the Carboxamide Group: This can be done through amide bond formation using reagents like carbodiimides or other coupling agents.

    Final Hydrochloride Formation: The hydrochloride salt is typically formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups.

    Substitution: Various substitution reactions could occur, especially on the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in various chemical reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Possible use as a drug candidate or a pharmacological tool to study biological pathways.

    Biochemistry: May be used in the study of enzyme interactions or as a probe in biochemical assays.

Industry

    Chemical Industry: Could be used in the synthesis of other complex molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide
  • **this compound acetate

Uniqueness

The uniqueness of this compound hydrochloride lies in its specific structure, which may confer unique biological or chemical properties compared to its analogs.

Properties

Molecular Formula

C21H27N5O2

Molecular Weight

381.5 g/mol

IUPAC Name

N-(2-methylphenyl)-1-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H27N5O2/c1-14-6-3-4-8-17(14)23-20(27)15-7-5-11-26(13-15)21(28)19-16-12-22-10-9-18(16)25(2)24-19/h3-4,6,8,15,22H,5,7,9-13H2,1-2H3,(H,23,27)

InChI Key

UNQSYWFDBNXLQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCCN(C2)C(=O)C3=NN(C4=C3CNCC4)C

Origin of Product

United States

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